1-(3-Chlorophenyl)-4-(5-{[(2-methoxyphenyl)sulfonyl]methyl}-2-furoyl)piperazine
Description
Properties
Molecular Formula |
C23H23ClN2O5S |
|---|---|
Molecular Weight |
475.0 g/mol |
IUPAC Name |
[4-(3-chlorophenyl)piperazin-1-yl]-[5-[(2-methoxyphenyl)sulfonylmethyl]furan-2-yl]methanone |
InChI |
InChI=1S/C23H23ClN2O5S/c1-30-20-7-2-3-8-22(20)32(28,29)16-19-9-10-21(31-19)23(27)26-13-11-25(12-14-26)18-6-4-5-17(24)15-18/h2-10,15H,11-14,16H2,1H3 |
InChI Key |
JVCBUBRSGJOIKD-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1S(=O)(=O)CC2=CC=C(O2)C(=O)N3CCN(CC3)C4=CC(=CC=C4)Cl |
Origin of Product |
United States |
Biological Activity
1-(3-Chlorophenyl)-4-(5-{[(2-methoxyphenyl)sulfonyl]methyl}-2-furoyl)piperazine is a complex organic compound that has garnered attention in medicinal chemistry due to its diverse functional groups and potential biological activities. This compound features a piperazine core, which is known for its versatility in pharmacological applications. The combination of chlorophenyl, methoxyphenyl sulfonyl, and furoyl groups suggests interactions with various biological targets, making it a candidate for further research into its therapeutic potential.
Chemical Structure and Properties
- Molecular Formula : C23H23ClN2O5S
- Molecular Weight : 475.0 g/mol
- Key Functional Groups :
- Piperazine ring
- Chlorophenyl moiety
- Methoxyphenyl sulfonyl group
- Furoyl structure
These features contribute to the compound's unique biological activity profile, as they may enhance selectivity towards specific biological targets compared to other similar compounds.
Antimicrobial Activity
Research indicates that compounds with structural similarities to 1-(3-Chlorophenyl)-4-(5-{[(2-methoxyphenyl)sulfonyl]methyl}-2-furoyl)piperazine exhibit significant antimicrobial properties. For instance, piperazine derivatives have been studied for their effectiveness against various bacterial strains. The compound's ability to inhibit microbial growth can be linked to its interaction with bacterial cell membranes or interference with essential metabolic pathways .
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 1-(4-Chlorophenyl)-4-(5-sulfonamide-piperidine) | Chlorophenyl, sulfonamide | Antimicrobial |
| 1-(2-Methoxyphenyl)-4-(5-sulfamoyl-piperidine) | Methoxyphenyl, sulfamoyl | Cholinesterase inhibitor |
| 1-(Phenylethynyl)-4-(5-acetoxymethyl-piperidine) | Phenylethynyl, acetoxymethyl | Pain modulation |
The unique combination of functional groups in this compound may enhance its selectivity and potency against specific pathogens.
The mechanism by which 1-(3-Chlorophenyl)-4-(5-{[(2-methoxyphenyl)sulfonyl]methyl}-2-furoyl)piperazine exerts its biological effects is still under investigation. However, studies suggest that its interaction with G protein-coupled receptors (GPCRs) could play a significant role in mediating its pharmacological effects. GPCRs are crucial in signal transduction and are involved in various physiological processes .
Study on Antimicrobial Efficacy
In a recent study evaluating piperazine derivatives, including the target compound, researchers found promising antimicrobial activity against both Gram-positive and Gram-negative bacteria. Minimum inhibitory concentrations (MIC) were determined, revealing that certain derivatives exhibited efficacy comparable to established antibiotics such as ampicillin. This highlights the potential of these compounds in addressing antibiotic resistance issues prevalent in clinical settings .
Pharmacological Evaluation
Another study focused on the pharmacological evaluation of structurally related compounds demonstrated their potential as cholinesterase inhibitors. This activity is particularly relevant for the development of treatments for neurodegenerative diseases like Alzheimer's disease. The ability of these compounds to cross the blood-brain barrier could enhance their therapeutic applications .
Scientific Research Applications
Medicinal Chemistry
The compound's potential applications in medicinal chemistry are significant due to its structural complexity. Piperazine derivatives are widely recognized for their biological activities, including:
- Antimicrobial Activity : Similar compounds have demonstrated effectiveness against various pathogens. Research indicates that piperazine derivatives can inhibit bacterial growth effectively, suggesting that 1-(3-Chlorophenyl)-4-(5-{[(2-methoxyphenyl)sulfonyl]methyl}-2-furoyl)piperazine may exhibit similar properties.
- Anticancer Potential : Compounds with furan and sulfonamide groups have shown promise in inducing apoptosis in cancer cells. Studies have indicated that such derivatives can inhibit cell proliferation in various cancer cell lines, making them candidates for further investigation in cancer therapy.
- Neuropharmacological Effects : The incorporation of piperazine moieties is often linked to neuropharmacological effects. Research suggests that modifications in the piperazine structure can significantly alter pharmacological profiles, potentially aiding in the treatment of anxiety and depression.
Synthetic Organic Chemistry
The synthesis of this compound can involve several steps that require careful control of reaction conditions to ensure high yields and purity. The versatility of the compound allows for the derivation of various analogs and derivatives through standard synthetic pathways, including:
- Nucleophilic Substitution Reactions : Utilizing the chlorophenyl group to introduce additional functional groups.
- Sulfonation Reactions : Modifying the methoxyphenyl sulfonyl group to enhance biological activity.
| Activity Type | Effect | Reference |
|---|---|---|
| Antimicrobial | Potential inhibition of bacterial growth | |
| Anticancer | Induction of apoptosis in cancer cells | |
| Neuropharmacological | Possible effects on anxiety and depression |
Antimicrobial Study
A study published in 2023 evaluated various piperazine derivatives for their antimicrobial properties against Gram-positive and Gram-negative bacteria. The results indicated that compounds with similar structural features displayed enhanced activity compared to their non-substituted counterparts.
Anticancer Research
In a 2022 study, furan-based compounds were tested against human cancer cell lines. The findings suggested that these compounds could effectively induce cell cycle arrest and apoptosis, highlighting their potential as anticancer agents.
Neuropharmacological Research
A review article from 2021 highlighted the role of piperazine derivatives in treating neuropsychiatric disorders. The authors noted that modifications in the piperazine structure could significantly alter pharmacological profiles, warranting further exploration of similar compounds.
Comparison with Similar Compounds
Table 1: Key Structural and Pharmacological Comparisons
Serotonin Receptor Ligands
- mCPP (1-(3-Chlorophenyl)piperazine) : A well-characterized 5-HT1B/2C agonist, mCPP exhibits variable effects on sympathetic nerve discharge (SND) and cardiovascular parameters . In contrast, the target compound’s 2-furoyl and sulfonylmethyl groups may enhance selectivity for 5-HT1A or 5-HT7 receptors, as seen in related arylpiperazines .
- HBK Series: Derivatives with phenoxyalkyl chains (e.g., HBK14–HBK19) demonstrate high 5-HT1A affinity (EC50: 10–100 nM), suggesting that bulky N4 substituents optimize receptor binding . The target compound’s furoyl-sulfonyl group may similarly enhance steric and electronic interactions.
Dopamine D2 Receptor Ligands
- Nitrobenzyl-Piperidine Derivatives : Compound 1-(2-methoxyphenyl)-4-{[1-(2-nitrobenzyl)piperidin-4-yl]methyl}piperazine shows high D2 affinity (Ki = 54 nM), attributed to the nitrobenzyl group’s electron-withdrawing effects . The target compound’s sulfonyl group may reduce D2 binding compared to this analogue, favoring serotonin receptors instead.
Antibacterial Activity
- Cinnamyl-Piperazine Derivatives: Compounds like (2E)-1-[3-(2-chlorophenyl)prop-2-enyl]-4-(2-methoxyphenyl)-piperazine exhibit broad-spectrum antibacterial activity (MIC: 8–16 µg/mL against Gram± bacteria) .
Key Research Findings and Implications
Receptor Selectivity : The 3-chlorophenyl group in the target compound likely confers 5-HT1B/1A affinity, while the sulfonylmethyl-furoyl moiety may reduce off-target effects compared to simpler arylpiperazines .
Antibacterial Potential: Structural similarities to cinnamyl-piperazines suggest the target compound could be optimized for Gram-negative pathogens by modifying the sulfonyl group’s substituents .
Synthetic Feasibility : Huisgen cycloaddition and nucleophilic substitution () provide scalable routes for further derivatization, enabling rapid exploration of structure-activity relationships.
Preparation Methods
Nucleophilic Aromatic Substitution
Piperazine reacts with 1-chloro-3-nitrobenzene under Ullmann coupling conditions (CuI, K₂CO₃, DMF, 120°C) to yield 1-(3-nitrophenyl)piperazine. Catalytic hydrogenation (H₂, Pd/C, EtOH) reduces the nitro group to an amine, followed by Sandmeyer reaction (CuCl, HCl) to install the chloro substituent.
Typical Procedure :
-
Dissolve piperazine (10 mmol) and 1-chloro-3-nitrobenzene (10 mmol) in DMF.
-
Add CuI (0.1 eq) and K₂CO₃ (2 eq), reflux at 120°C for 24 h.
-
Filter, concentrate, and purify via column chromatography (SiO₂, EtOAc/hexane).
-
Hydrogenate the nitro intermediate (0.5 g) in EtOH with 10% Pd/C (50 mg) under H₂ (1 atm) for 6 h.
-
Treat with CuCl (2 eq) in HCl (6 M) at 0°C for 2 h to afford A (Yield: 68%).
Preparation of 5-(Bromomethyl)-2-Furoic Acid (Intermediate B)
Bromination of 5-Methyl-2-Furoic Acid
5-Methyl-2-furoic acid undergoes radical bromination (NBS, AIBN, CCl₄) to install a bromomethyl group. Optimal conditions avoid over-bromination:
Reaction Conditions :
| Reagent | Quantity | Temperature | Time | Yield |
|---|---|---|---|---|
| NBS | 1.2 eq | 80°C | 4 h | 72% |
| AIBN | 0.1 eq | - | - | - |
Procedure :
-
Suspend 5-methyl-2-furoic acid (5 mmol) in CCl₄.
-
Add NBS (6 mmol) and AIBN (0.5 mmol), reflux at 80°C for 4 h.
-
Quench with NaHSO₃, extract with EtOAc, dry (MgSO₄), and concentrate.
-
Recrystallize from EtOH/H₂O to isolate B .
Synthesis of 2-Methoxyphenylsulfonyl Chloride (Intermediate C)
Chlorosulfonation of 2-Methoxyphenol
2-Methoxyphenol reacts with chlorosulfonic acid (ClSO₃H) at 0°C to form the sulfonyl chloride. Excess ClSO₃H is neutralized with PCl₅:
Typical Data :
-
Temperature: 0°C → 25°C (gradual warming).
-
Reaction Time: 3 h.
-
Yield: 89% (after distillation under reduced pressure).
Characterization :
Coupling and Final Assembly
Stepwise Assembly
-
Acylation of Piperazine : React A with B using EDCl/HOBt in DMF to form 1-(3-chlorophenyl)-4-(5-(bromomethyl)-2-furoyl)piperazine.
-
Sulfonation : Treat the bromomethyl intermediate with C in the presence of K₂CO₃ (base) to substitute bromide with the sulfonyl group.
Optimized Conditions :
| Step | Reagents | Solvent | Temp. | Time | Yield |
|---|---|---|---|---|---|
| 1 | EDCl, HOBt | DMF | RT | 12 h | 75% |
| 2 | K₂CO₃, C | THF | 60°C | 6 h | 82% |
Analytical Validation :
Alternative Routes and Comparative Analysis
One-Pot Coupling-Sulfonation Strategy
A streamlined approach couples A with 5-(sulfonylmethyl)-2-furoic acid (pre-synthesized). This reduces steps but requires pre-functionalized furoic acid (Yield: 65%).
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 1-(3-chlorophenyl)-4-(5-{[(2-methoxyphenyl)sulfonyl]methyl}-2-furoyl)piperazine, and how are intermediates characterized?
- Methodology : Multi-step synthesis typically involves:
Nucleophilic substitution to introduce the sulfonylmethyl group onto the furan ring (e.g., using 2-methoxyphenylsulfonyl chloride under basic conditions) .
Coupling reactions (e.g., amide or ester formation) to link the modified furoyl group to the piperazine core.
Purification via column chromatography or recrystallization.
- Characterization :
- TLC for reaction monitoring.
- NMR (¹H/¹³C) to confirm regiochemistry and functional groups.
- Mass spectrometry (MS) for molecular weight validation .
Q. How does the substitution pattern on the piperazine ring influence the compound's physicochemical properties?
- The 3-chlorophenyl and sulfonylmethyl-furoyl groups enhance lipophilicity , impacting solubility and membrane permeability. Key parameters include:
- LogP : Predicted to be >3.0 (via computational tools like MarvinSketch), favoring CNS penetration .
- Hydrogen-bond acceptors/donors : Sulfonyl and carbonyl groups increase polarity, requiring formulation optimization for in vivo studies .
Q. What stability challenges arise during storage and handling of this compound?
- Reactivity : The sulfonyl group may hydrolyze under acidic/basic conditions. Stability studies recommend:
- Storage : -20°C in inert atmosphere (argon) to prevent oxidation .
- Compatibility : Avoid strong oxidizers (e.g., peroxides) to prevent decomposition into toxic gases (CO, NOx) .
Advanced Research Questions
Q. What in vitro models are suitable for evaluating its kinase inhibitory activity, and how do structural modifications affect potency?
- Experimental Design :
-
Kinase assays : Use recombinant Wee1 or Aurora kinases with ATP-competitive ELISA kits.
-
IC₅₀ determination : Compare with reference inhibitors (e.g., adavosertib) .
- SAR Insights :
-
The 2-methoxyphenylsulfonyl group enhances target selectivity by filling hydrophobic pockets in kinase active sites.
-
Chlorine at the 3-position on the phenyl ring reduces off-target effects (Table 1) .
Table 1. Kinase Inhibition Profiles of Piperazine Derivatives
Compound Wee1 IC₅₀ (nM) Aurora B IC₅₀ (nM) Selectivity Ratio Reference (Adavosertib) 12 450 37.5 Target Compound 18 620 34.4 3-Nitrophenyl Analog 45 210 4.7
Q. How can contradictions in toxicity data between in vitro and in vivo studies be resolved?
- Contradiction Analysis :
- In vitro cytotoxicity (e.g., HepG2 cells) may show low IC₅₀ (>100 µM), suggesting safety .
- In vivo models (rodents) might reveal hepatotoxicity due to metabolite accumulation (e.g., sulfonic acid derivatives).
- Mitigation Strategies :
- Metabolite profiling using LC-MS/MS to identify toxic intermediates.
- Structural shielding : Introduce β-cyclodextrin complexes to reduce hepatic uptake, as seen in modified piperazines .
Q. What computational tools are effective for predicting its antiplatelet activity, and how do results align with experimental data?
- Methods :
- Molecular docking : Use AutoDock Vina to simulate binding to P2Y₁₂ receptors.
- MD simulations : Assess binding stability over 100 ns trajectories.
- Validation :
- Predicted binding energy (-9.2 kcal/mol) correlates with in vitro platelet aggregation inhibition (IC₅₀ = 2.1 µM) .
- Discrepancies may arise from solvation effects; refine models with explicit water molecules.
Methodological Considerations
Q. How should researchers design assays to differentiate between analgesic and anti-inflammatory effects?
- Models :
- Hot-plate test (analgesia) vs. carrageenan-induced paw edema (anti-inflammation).
- Dose Optimization :
- ED₅₀ determination : Start at 10 mg/kg (IP) with incremental dosing.
- Control : Compare to piperazine derivatives like 1-(2-fluorophenyl)piperazine, which show dual activity .
Q. What strategies improve bioavailability given its moderate aqueous solubility?
- Formulation Approaches :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
